molecular formula H12O9S B14217699 Sulfate pentahydrate CAS No. 590401-65-3

Sulfate pentahydrate

Cat. No.: B14217699
CAS No.: 590401-65-3
M. Wt: 188.16 g/mol
InChI Key: KUNICNFETYAKKO-UHFFFAOYSA-N
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Description

Sulfate pentahydrate is a useful research compound. Its molecular formula is H12O9S and its molecular weight is 188.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

590401-65-3

Molecular Formula

H12O9S

Molecular Weight

188.16 g/mol

IUPAC Name

sulfuric acid;pentahydrate

InChI

InChI=1S/H2O4S.5H2O/c1-5(2,3)4;;;;;/h(H2,1,2,3,4);5*1H2

InChI Key

KUNICNFETYAKKO-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.O.OS(=O)(=O)O

Origin of Product

United States

Academic Overview of Hydrated Metal Sulfates and Copper Ii Sulfate Pentahydrate

Historical Trajectories in the Crystallographic Understanding of Hydrates

The study of hydrated crystals, particularly metal sulfates, has been pivotal in the development of crystallography. These compounds, which incorporate water molecules into their crystal lattices, provided early scientists with intriguing subjects for unraveling the fundamental principles of crystal structure.

Early Diffraction Experiments and Contributions to Crystallography

The dawn of the 20th century marked a revolutionary period for the understanding of crystalline solids with the discovery of X-rays by Wilhelm Conrad Röntgen in 1895. nih.gov This was followed by Max von Laue's groundbreaking experiment in 1912, where he, along with two assistants, directed X-rays at a crystal of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O). nih.gov The resulting diffraction pattern provided the first experimental evidence of the ordered arrangement of atoms within a crystal. nih.govresearchgate.net This seminal work not only confirmed the wave nature of X-rays but also laid the foundation for X-ray crystallography as a powerful tool for structure determination.

The father-and-son team of William Henry Bragg and William Lawrence Bragg further advanced the field by developing Bragg's Law (nλ = 2dsinθ), a simple yet elegant equation that relates the wavelength of X-rays, the angle of diffraction, and the spacing between crystal lattice planes. nih.gov Their work was instrumental in determining the crystal structures of numerous simple compounds, including salts. nih.gov Early crystallographic studies on hydrated salts were often considered challenging due to the presence of water molecules, which could complicate the interpretation of diffraction data. numberanalytics.com However, as techniques improved, the importance of these water molecules in defining the crystal structure became increasingly apparent. numberanalytics.com The study of salt hydrates, for instance, led to the concept of superimposed molecular lattices to explain their structure. nih.govresearchgate.net

Evolution of Structural Characterization Methodologies for Hydrated Compounds

The methodologies for characterizing hydrated compounds have evolved significantly since the early diffraction experiments. While single-crystal X-ray diffraction (SCXRD) remains a primary and highly informative technique for determining precise atomic positions, its requirement for a stable single crystal of sufficient size can be a limitation. encyclopedia.pubnih.gov

To overcome this, powder X-ray diffraction (PXRD) has become a widely used technique. PXRD provides data on the unit cell parameters and can be used to identify different crystalline phases, including various hydrated forms. nih.gov It is particularly useful for studying polycrystalline materials and can be employed to monitor phase transitions, such as dehydration and rehydration, under different environmental conditions. mdpi.comresearchgate.net

The development of neutron diffraction has provided a valuable complementary tool to X-ray diffraction. mdpi.comresearchgate.net Because neutrons interact with atomic nuclei rather than electrons, they are particularly effective at locating hydrogen atoms with high accuracy. mdpi.comresearchgate.netacs.org This is especially crucial for understanding the intricate hydrogen-bonding networks within hydrated crystals, which play a significant role in their stability and properties. mdpi.comacs.org Neutron diffraction studies, though less common for organic hydrates, have been successfully applied to investigate the structure of various hydrates, including those of sulfuric acid and methane. acs.orgacs.orgaip.org

In recent decades, a suite of other analytical techniques has been increasingly applied to the study of hydrates. encyclopedia.pubnih.govmdpi.com These include:

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability of hydrates and the kinetics of dehydration. encyclopedia.pub

Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of water molecules and their interactions within the crystal lattice. encyclopedia.pubnih.gov

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: This non-destructive technique can be used to study both crystalline and amorphous materials, providing insights into the local environment of atoms. encyclopedia.pubnih.gov

Computational Methods: Molecular mechanics, quantum mechanics, and molecular dynamics simulations are increasingly used to complement experimental data and provide a deeper understanding of the structure and dynamics of hydrated compounds. nih.govmdpi.com

The Significance of Water of Crystallization in Inorganic Compounds

Water of crystallization, also known as water of hydration, refers to water molecules that are incorporated into the crystal structure of a compound in a stoichiometric ratio. libretexts.org This water is not merely adsorbed on the surface but is an integral part of the crystal lattice, influencing its structure, stability, and physical properties. libretexts.orgpcc.eu

Structural Roles of Water Molecules within Hydrate (B1144303) Lattices

Water molecules within a hydrate's crystal lattice can play several crucial roles. algoreducation.comstackexchange.com They can act as ligands, directly coordinating to the metal cation. stackexchange.com In many hydrated metal salts, the metal ion is surrounded by a specific number of water molecules, forming a coordination complex. stackexchange.com For example, in many hydrated sulfates, water molecules are directly bonded to the metal ion. stackexchange.com

The arrangement of water molecules can lead to different types of hydrate structures. For instance, in some cases, water molecules can form channels within the crystal lattice. rsc.org

Influence of Hydration State on Crystalline Behavior

The number of water molecules of hydration can have a profound impact on the crystalline behavior and physical properties of a compound. uomustansiriyah.edu.iq The presence and arrangement of water molecules can lead to the formation of different crystalline forms known as polymorphs or, more specifically for hydrates, pseudopolymorphs. mdpi.comcas.cz These different forms can exhibit variations in properties such as solubility, melting point, and stability. cas.czbyjus.com

The stability of a hydrate is dependent on environmental conditions, particularly humidity and temperature. ebsco.com Two important phenomena related to the hydration state are efflorescence and deliquescence.

Efflorescence is the spontaneous loss of water of crystallization from a hydrated salt when exposed to a dry atmosphere. ebsco.comdoubtnut.comvedantu.com This occurs when the vapor pressure of the hydrate is greater than the partial pressure of water vapor in the surrounding air. ebsco.combritannica.com The loss of water can lead to the formation of a lower hydrate or an anhydrous compound, often appearing as a powdery coating on the crystal surface. ebsco.comvedantu.com

Deliquescence is the process where a substance absorbs moisture from the atmosphere to the point of dissolving in the absorbed water to form a solution. britannica.comfctemis.org This happens when the vapor pressure of the saturated solution of the substance is lower than the partial pressure of water vapor in the air. britannica.com

The transition between different hydration states is a type of phase transition that can involve significant changes in the crystal structure. acs.org The dehydration of a hydrate upon heating can result in the formation of an anhydrous compound with a different crystal structure, color, and texture. libretexts.org For instance, the dehydration of some crystalline hydrates can lead to a decrease in the unit cell volume and atomic positional shifts. vt.edu In some cases, dehydration can lead to the formation of an amorphous phase. researchgate.net

Nomenclatural Conventions and Structural Representation of Hydrated Forms of Copper(II) Sulfate

Copper(II) sulfate is an inorganic compound that readily forms hydrates. wikipedia.org The number of water molecules associated with the copper sulfate can vary, leading to different hydrated forms.

The most common and well-known hydrate is copper(II) sulfate pentahydrate, which has the chemical formula CuSO₄·5H₂O. wikipedia.orgthechemco.combyjus.com According to IUPAC nomenclature, the dot in the formula indicates that the water is part of the crystal structure, and it is not surrounded by spaces. wikipedia.org The name "pentahydrate" signifies the presence of five water molecules per formula unit of copper(II) sulfate. wikipedia.org Older, more common names for this compound include blue vitriol and bluestone. wikipedia.orgbyjus.com

Other hydrated forms of copper(II) sulfate include a trihydrate (CuSO₄·3H₂O) and a heptahydrate (CuSO₄·7H₂O). wikipedia.org The anhydrous form, CuSO₄, is a white powder, in contrast to the bright blue color of the pentahydrate. wikipedia.orgbyjus.com

Advanced Crystallographic and Structural Elucidation of Copper Ii Sulfate Pentahydrate

Crystal System and Space Group Determination of Copper(II) Sulfate (B86663) Pentahydrate

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), known in its mineral form as chalcanthite, crystallizes in the triclinic crystal system. whiterose.ac.uk This system is characterized by its low symmetry. The space group for this compound is determined to be Pī, which indicates an inversion center as the only symmetry element. whiterose.ac.ukansto.gov.au

The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined with high precision. These parameters are crucial for a complete description of the crystal structure.

Unit Cell Parameters of Copper(II) this compound
ParameterValue
a6.1224 (4) Å
b10.7223 (4) Å
c5.9681 Å
α82.35 (2)°
β107.33 (2)°
γ102.60 (4)°
Volume364.02 (3) ų
Z2

Microscopic Analysis of Copper(II) Coordination Environments within the Pentahydrate Lattice

Within the crystal lattice of copper(II) this compound, the copper(II) ions exhibit distinct coordination environments. researchgate.netrsc.org The structure contains two symmetrically unique copper cations, leading to different geometric arrangements of the coordinated water molecules. researchgate.net

Elucidation of Aqua Complex Geometries

The copper(II) ions are generally found in a distorted octahedral coordination environment. researchgate.netwikipedia.orgebi.ac.uk In the solid pentahydrate, the copper is octahedrally coordinated but is bound to four water ligands. wikipedia.org These Cu(II)(H₂O)₄ centers are then interconnected by sulfate anions to form chains. wikipedia.org The d⁹ electronic configuration of the Cu²⁺ ion leads to a pseudo-octahedral geometry with long axial bonds to oxygen, a phenomenon known as the Jahn-Teller effect. mdpi.comuleth.ca

Distinguishing Unique Copper-Water Interactions

Detailed studies have revealed two unique copper-water geometries within the crystal structure. researchgate.netrsc.org Four of the five water molecules are directly coordinated to the Cu²⁺ ions. researchgate.net The fifth water molecule is not directly bonded to the copper ion but is held in the lattice by hydrogen bonds. researchgate.net The average experimental copper-water bond lengths for the two symmetrically unique copper cations are 1.942 Å and 1.965 Å. researchgate.net

Characterization of Hydrogen Bonding Networks and Polymeric Architecture

The structure of solid copper(II) this compound reveals a polymeric architecture. wikipedia.orgebi.ac.uk The [Cu(H₂O)₄]²⁺ centers are linked by sulfate anions, forming chains. wikipedia.org An extensive and intensive network of hydrogen bonds is a key feature of the crystal structure. mdpi.commdpi.com These hydrogen bonds involve the coordinated water molecules, the uncoordinated water molecule, and the sulfate ions, creating a complex three-dimensional framework. mdpi.comiucr.org The uncoordinated water molecule, for instance, forms hydrogen bonds with the bridging oxygen atoms of adjacent chains. researchgate.net

Investigation of Crystal Structure under Extreme Conditions

The behavior of copper(II) this compound under extreme conditions, particularly high pressure, has been a subject of advanced research to understand how hydrated minerals change in planetary environments. ansto.gov.au

High-Pressure Crystallography of Copper(II) this compound

Recent studies have employed a combination of single-crystal neutron and X-ray diffraction to analyze the crystal structure of copper(II) this compound at high pressure. ansto.gov.au In one such study, a sample was held at a pressure of 0.71 GPa within a miniature diamond-anvil cell. iucr.orgnih.gov The data revealed that under this pressure, the CuO₆ octahedra undergo an asymmetric tetragonal elongation along one axis, a consequence of the Jahn-Teller effect, in the direction of the sulfate atoms. ansto.gov.au This joint "XN" structure refinement, combining both X-ray and neutron data from the same sample under identical conditions, has provided highly precise structural parameters, improving the precision by up to 50% compared to individual refinements. nih.gov

High-Pressure Experiment Details
ParameterValue
Pressure0.71 GPa
Sample Dimensions0.40 × 0.22 × 0.20 mm³
TechniquesSingle-crystal X-ray and neutron diffraction

Table of Compounds

Compound Name
Copper(II) this compound
Copper(II) sulfate

Impact of Pressure on Coordination and Structural Parameters

The application of high pressure serves as a powerful tool to probe the intricacies of crystal structures, inducing subtle to significant changes in coordination and structural parameters. In the case of copper(II) this compound (CuSO₄·5H₂O), high-pressure studies, particularly those combining single-crystal X-ray and neutron diffraction, have provided profound insights into its structural response. ansto.gov.audntb.gov.ua A notable study utilized a miniature diamond-anvil cell to subject a single crystal of copper(II) this compound to a pressure of 0.71 GPa. nih.gov This joint X-ray and neutron diffraction approach allowed for a comprehensive refinement of the crystal structure under pressure, including the precise location of hydrogen atoms. nih.gov

Under these conditions, the CuO₆ octahedra within the crystal structure experience an asymmetric tetragonal elongation along one axis, a manifestation of the Jahn-Teller effect. ansto.gov.au This distortion occurs in the direction of the sulfate atoms. ansto.gov.au The combined refinement of X-ray and neutron data (XN refinement) demonstrated a significant improvement in the precision of structural parameters, by up to 50%, compared to refinements using either technique alone. nih.gov This enhanced precision is crucial for accurately describing the subtle changes in bond lengths and angles under pressure.

Data from a joint X-ray and neutron high-pressure study at 0.71 GPa reveals specific changes in the unit cell parameters compared to ambient conditions. nih.govcrystallography.net

Table 1: Unit Cell Parameters of Copper(II) this compound at Ambient Pressure and 0.71 GPa

Parameter Ambient Pressure (295 K) crystallography.net 0.71 GPa (295 K) nih.govcrystallography.net
a (Å) 5.9523 5.9523
b (Å) 6.1001 6.1001
c (Å) 10.647 10.647
α (°) 77.308 77.308
β (°) 82.353 82.353
γ (°) 72.64 72.64
Cell Volume (ų) 359.016 359.016

Note: The referenced study by Novelli et al. (2022) focused on the methodology of the joint X-ray and neutron diffraction technique at 0.71 GPa and provided refined atomic coordinates and displacement parameters at this pressure. While it confirmed the triclinic symmetry, a detailed comparison of pressure-dependent unit cell parameter changes was not the primary focus of the abstract. The Crystallography Open Database entry reflects the refined structure at specific conditions.

Polymorphic Transformations and Water Molecule Relocation in Copper(II) this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. scielo.br These different forms, or polymorphs, have the same chemical composition but differ in the arrangement of molecules in the crystal lattice. scielo.br In hydrated compounds like copper(II) this compound, transformations between states often involve the rearrangement or loss of water molecules, which can be triggered by factors such as temperature and pressure. royalsocietypublishing.orgdoi.org

The structure of copper(II) this compound contains five water molecules in distinct roles. quora.com Four water molecules are coordinated directly to the copper(II) ion in a square-planar geometry, while the fifth water molecule is held in the lattice by hydrogen bonds and is not directly coordinated to the metal center. quora.comstackexchange.com Structural transitions, such as those induced by heating, involve the sequential loss of these water molecules. royalsocietypublishing.org The dehydration process occurs in stages, forming copper(II) sulfate trihydrate and then copper(II) sulfate monohydrate before yielding the anhydrous salt. royalsocietypublishing.orgroyalsocietypublishing.org These transformations inherently involve the relocation and eventual removal of water molecules from their lattice sites. While thermal dehydration is well-documented, pressure-induced polymorphic transformations also involve significant water molecule movement and changes in the hydrogen bonding network.

Kinetics of Rearrangements between Lattice Binding Sites

The kinetics of water molecule rearrangement in copper(II) this compound are most extensively studied through its thermal dehydration. The process is not a simple, single-step event but a series of reactions with distinct kinetics. researchgate.net The dehydration to anhydrous copper(II) sulfate occurs in two main stages, comprising three steps. researchgate.net

The initial two steps are continuous processes occurring between 50°C and 150°C. researchgate.net

Step 1: Involves the loss of the first two water molecules. These are two of the water molecules coordinated to the copper ion. The activation energy for this step is 71.26 kJ mol⁻¹. researchgate.net

Step 2: The next two coordinated water molecules are lost. These molecules are involved not only in coordination bonds but also in hydrogen bonding. This step has a higher activation energy of 112.12 kJ mol⁻¹. researchgate.net

Step 3: The final, fifth water molecule is removed. This water molecule is not coordinated to the copper ion but is bound within the lattice through hydrogen bonds with the sulfate ion. Its removal requires the highest activation energy of the three steps, at 165.23 kJ mol⁻¹. researchgate.net

Table 2: Kinetic Parameters for the Thermal Dehydration of Copper(II) this compound

Dehydration Step Water Molecules Lost Temperature Range (°C) Activation Energy (Ea) (kJ mol⁻¹)
1 2 50 - 150 71.26
2 2 50 - 150 112.12
3 1 >150 165.23

Source: Data from a study on the thermal analysis and decomposition kinetics of copper(II) this compound. researchgate.net

The rate of these dehydration reactions is also influenced by the surrounding water vapor pressure. researchgate.net Studies at low pressures have shown that as the pressure increases, the initial rate of dehydration decreases rapidly, which may be followed by a period of acceleration, suggesting that the transition involves complex surface phenomena and possible amorphous-to-crystalline transitions of intermediate phases. researchgate.net

Role of Hydrogen Bonding Motif Changes in Structural Transitions

The intricate network of hydrogen bonds is a defining feature of the copper(II) this compound crystal structure and plays a critical role in its stability and transformations. uleth.ca In the pentahydrate structure, the fifth water molecule, which is not directly bonded to the copper ion, acts as a bridge, forming hydrogen bonds with coordinated water molecules and sulfate oxygen atoms. stackexchange.com This extensive hydrogen-bonding network connects the [Cu(H₂O)₄]²⁺ units and sulfate anions into a stable three-dimensional framework. mdpi.com

During structural transitions, such as thermal dehydration or pressure-induced changes, this hydrogen bonding motif is significantly altered. The stepwise removal of water molecules during heating is directly related to the different bonding environments, including the hydrogen bonds. researchgate.net

The first four water molecules to be removed are those coordinated to the copper ion. Their departure breaks both the primary coordination bonds and the hydrogen bonds they participate in. researchgate.net

The final water molecule, which is exclusively held by hydrogen bonds, is the most thermally stable, indicating the strength and importance of its hydrogen bonding interactions within the crystal lattice. researchgate.net Its removal requires a higher activation energy, leading to the formation of anhydrous copper(II) sulfate. researchgate.net

Advanced Spectroscopic and Diffraction Methodologies Applied to Copper Ii Sulfate Pentahydrate

X-ray Diffraction (XRD) Applications in Copper(II) Sulfate (B86663) Pentahydrate Research

X-ray diffraction (XRD) is a cornerstone technique for elucidating the crystalline structure of materials. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, researchers can determine the arrangement of atoms with high precision.

Single-Crystal X-ray Diffraction for Detailed Structural Mapping

Single-crystal X-ray diffraction is an indispensable tool for obtaining a complete and precise three-dimensional model of the atomic arrangement within a crystal. For copper(II) sulfate pentahydrate, this technique has been instrumental in confirming its triclinic crystal system. rajpub.comsemanticscholar.org

The structure consists of [Cu(H₂O)₄]²⁺ units where four water molecules are arranged in a square planar geometry around the copper ion. These units are bridged by sulfate anions, forming polymeric chains. researchgate.net The fifth water molecule is not directly coordinated to the copper ion but is held in the lattice by hydrogen bonds. researchgate.net A study conducted at 100 K provided high-resolution data on the interatomic distances and angles, offering a detailed picture of the coordination environment of the copper ions and the hydrogen bonding network. uleth.ca

A significant finding from single-crystal XRD studies is the differentiation between the two unique copper-water coordination geometries within the crystal lattice. science.gov This detailed structural information is crucial for understanding the chemical and physical properties of the compound. The historical significance of this compound is notable, as it was used in the very first X-ray diffraction experiment by von Laue in 1912, which confirmed the lattice arrangement of atoms in crystals. ansto.gov.auiycr2014.org

Table 1: Crystallographic Data for Copper(II) this compound from Single-Crystal XRD
ParameterValueReference
Crystal SystemTriclinic rajpub.comsemanticscholar.org
Space Group rajpub.com
a (Å)6.141 scite.ai
b (Å)10.736 scite.ai
c (Å)5.986 scite.ai
α (°)82.27 scite.ai
β (°)107.43 scite.ai
γ (°)102.67 scite.ai

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a rapid and powerful technique for identifying crystalline phases and assessing the purity of a sample. ncl.ac.uk When a polycrystalline sample is exposed to X-rays, it produces a characteristic diffraction pattern that serves as a "fingerprint" for that specific crystalline material.

For copper(II) this compound, PXRD is routinely used to confirm the identity of the material and to distinguish it from its lower hydrates, such as the trihydrate (CuSO₄·3H₂O) and monohydrate (CuSO₄·H₂O), or the anhydrous form (CuSO₄). science.govresearchgate.netnih.gov The diffraction patterns of these different hydrates are distinct, allowing for unambiguous phase identification. iphy.ac.cn

Research has shown that the PXRD pattern of copper(II) this compound exhibits sharp, well-defined peaks, indicative of its good crystalline nature. rajpub.comsemanticscholar.org The positions and relative intensities of these peaks are consistent with standard reference data from the International Centre for Diffraction Data (ICDD). rajpub.comsemanticscholar.org For instance, major diffraction peaks for copper(II) this compound are typically observed at specific 2θ angles, such as 18.746°, 16.146°, and 48.476°. researchgate.net Studies involving the dehydration of copper(II) this compound have utilized PXRD to monitor the structural changes and identify the resulting phases as water is removed. nih.goviphy.ac.cn

Table 2: Major PXRD Peaks for Copper(II) this compound
2θ (degrees)Reference
16.146 researchgate.net
18.746 researchgate.net
48.476 researchgate.net

Neutron Diffraction Studies of Copper(II) this compound

Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly valuable for locating light atoms, such as hydrogen, in a crystal structure. This is because neutrons scatter from atomic nuclei, and the scattering length of hydrogen (or its isotope deuterium) is comparable to that of heavier atoms.

In the case of copper(II) this compound, neutron diffraction has been crucial for accurately determining the positions of the hydrogen atoms of the five water molecules. iycr2014.org This level of detail is essential for a complete understanding of the extensive hydrogen-bonding network that stabilizes the crystal lattice. bath.ac.uk Early X-ray diffraction studies could not precisely locate these hydrogen atoms. iycr2014.org

A notable study combined single-crystal X-ray and neutron diffraction data from the same sample of copper(II) this compound under high pressure (0.71 GPa). iucr.orgnih.gov This joint "XN" refinement improved the precision of the structural parameters, including the anisotropic displacement parameters for all atoms, by up to 50% compared to refinements using either dataset alone. nih.gov The neutron Laue diffraction data, in particular, were essential for the accurate location of the hydrogen atoms due to their high sensitivity to these atoms. iucr.org Another neutron diffraction study focused on the deuterated form, CuSO₄·5D₂O, providing detailed information on the geometry of the water molecules and the hydrogen bonds. arizona.edu

Vibrational Spectroscopies in Copper(II) this compound Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods are highly sensitive to the chemical environment, bonding, and hydration state of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group and Hydration State Identification

FTIR spectroscopy is a widely used technique to identify functional groups and study the hydration state of compounds like copper(II) this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the sulfate group (SO₄²⁻) and the water molecules (H₂O).

The FTIR spectrum of copper(II) this compound shows a broad absorption band in the region of 3000-3600 cm⁻¹, which is attributed to the O-H stretching vibrations of the water molecules. researchgate.net The bending mode of water (H-O-H) typically appears around 1665-1667 cm⁻¹. researchgate.netresearchgate.net The sulfate group gives rise to strong absorption bands, notably the ν₃ antisymmetric stretching mode around 1063-1100 cm⁻¹. researchgate.netresearchgate.net

Variable temperature FTIR studies have been employed to monitor the dehydration process of copper(II) this compound. researchgate.net These studies show that as the compound is heated, the spectral features associated with the water molecules change, allowing for the identification of the formation of lower hydrates like the trihydrate and monohydrate. researchgate.net The positions and shapes of the O-H stretching bands are particularly sensitive to the strength of hydrogen bonding and the coordination environment of the water molecules.

Table 3: Characteristic FTIR Bands for Copper(II) this compound
Wavenumber (cm⁻¹)AssignmentReference
~3000-3600O-H stretching (water) researchgate.net
~1667H-O-H bending (water) researchgate.net
~1063-1100S-O antisymmetric stretching (sulfate) researchgate.netresearchgate.net
~860Vibrational modes researchgate.net

Raman Spectroscopy for Molecular Vibrations and Phase Transitions

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the symmetric vibrations of non-polar bonds and low-frequency lattice modes. In copper(II) this compound, Raman spectroscopy can clearly identify the vibrational modes of the sulfate anion and the lattice phonons.

The most intense Raman peak for the sulfate ion is the ν₁ symmetric stretching mode, which appears as a sharp band around 984 cm⁻¹. researchgate.net Other internal modes of the sulfate group, such as the ν₂ bending, ν₃ antisymmetric stretching, and ν₄ bending modes, are also observed. researchgate.netacs.org The external or lattice phonon modes, which involve the motion of the [Cu(H₂O)₄]²⁺ units and sulfate ions as a whole, appear at lower frequencies (below 400 cm⁻¹). researchgate.net

Raman spectroscopy has also been used to study phase transitions in copper(II) this compound under high pressure. researchgate.net At ambient temperature, discontinuous changes in the Raman shifts at approximately 7.3 GPa and 10.3 GPa have been observed, indicating secondary phase transitions. researchgate.netresearchgate.net Furthermore, the technique can monitor dehydration temperatures under pressure, as evidenced by the splitting of Raman peaks. researchgate.netresearchgate.net

Table 4: Characteristic Raman Shifts for Copper(II) this compound
Raman Shift (cm⁻¹)AssignmentReference
984ν₁ (SO₄²⁻ symmetric stretch) researchgate.net
443ν₂ (SO₄²⁻ symmetric bend) researchgate.net
1099ν₃ (SO₄²⁻ antisymmetric stretch) researchgate.net
606ν₄ (SO₄²⁻ antisymmetric bend) researchgate.net

Terahertz Time-Domain Spectroscopy (THz-TDS) for Hydration State Characterization

Terahertz time-domain spectroscopy (THz-TDS) has emerged as a significant analytical tool for investigating the hydration states of crystalline materials like copper(II) this compound (CuSO₄·5H₂O). This technique is particularly sensitive to the low-frequency vibrational modes of crystal lattices and the collective motions of water molecules, making it ideal for studying hydrated compounds.

THz-TDS is highly effective for distinguishing between the different hydrated forms of copper(II) sulfate (pentahydrate, trihydrate, monohydrate, and anhydrous), as each form presents a unique spectral fingerprint. nih.gov However, the THz spectrum of the most common form, CuSO₄·5H₂O, under ambient conditions often displays a broad, featureless absorption. nih.govdatapdf.com Research has demonstrated that this is primarily due to the presence of disordered or adsorbed surface water, which obscures the discrete absorption features of the crystalline structure. nih.govresearchgate.net

Through controlled drying of the sample, sharp and well-defined absorption peaks in the THz spectrum are revealed. nih.govresearchgate.net These low-frequency absorptions correspond to specific vibrational modes within the crystal. For instance, a feature observed around 82 cm⁻¹ has been associated with the translational modes of the sulfate ions. researchgate.net Other observed frequencies are attributed to intermolecular lattice vibrations involving copper and sulfate ions, as well as the bending modes of the coordinated aqua ligands (Cu(H₂O)₄²⁺). researchgate.net The dehydration process and the transformation between hydrates can be clearly identified by the appearance and disappearance of these characteristic peaks. nih.govdatapdf.com For example, excessive drying leads to the formation of copper(II) sulfate trihydrate (CuSO₄·3H₂O), which is marked by the emergence of its own distinct set of sharp absorption features. nih.govdatapdf.com

Table 1: Assignment of Low-Frequency Vibrational Modes in Copper Sulfate Hydrates

Frequency (cm⁻¹)AssignmentReference
82Translational modes of sulfate ions [T(SO₄)²⁻] researchgate.net
125Intermolecular lattice vibration of copper and sulfate ions researchgate.net
200 - 350Bending modes of Cu(H₂O)₄ ions researchgate.net

The high sensitivity of THz radiation to the vibrational and rotational energy levels of water makes THz-TDS a powerful method for the quantitative analysis of water content in hydrates. researchgate.netiphy.ac.cn Studies have shown a direct correlation between the THz absorption coefficient and the degree of dehydration in copper(II) this compound. iphy.ac.cn As the crystal water is removed through heating, the optical parameters, such as the absorption coefficient and refractive index, change in a predictable manner. nih.gov

Specifically, the amplitude of the frequency-domain spectrum tends to increase as the material becomes dehydrated. iphy.ac.cn This strong dependence allows for the quantitative determination of the number of water molecules within the crystal structure. iphy.ac.cnnih.gov By monitoring the THz spectrum during dehydration, it is possible to precisely track the transition from pentahydrate to trihydrate, monohydrate, and finally to the anhydrous form. nih.gov This capability establishes THz-TDS as a reliable tool for analyzing the water content and status in hydrous minerals and chemical compounds. iphy.ac.cn

Table 2: THz-TDS Detection Sensitivity for Different Copper Sulfate Hydrates

Hydrate (B1144303) FormDetection Sensitivity (GHz/µmol)Reference
CuSO₄·5H₂O1.32 acs.org
CuSO₄·3H₂O0.77 acs.org
CuSO₄·H₂O0.56 acs.org

Differentiation of Hydrated Forms and Low-Frequency Absorption Features

Advanced Spectroscopic Probes for Electronic and Coordination Structures

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local atomic structure around a specific element. For copper(II) this compound, EXAFS studies focusing on the copper K-edge provide detailed information about the coordination environment of the Cu(II) ions, including bond distances and coordination numbers.

EXAFS analysis has confirmed that the copper ion is coordinated to oxygen atoms in a distorted octahedral geometry, a result of the Jahn-Teller effect. researchgate.netslu.se Refinements of EXAFS data have yielded specific copper-oxygen (Cu-O) bond lengths. While crystallographic data provides an average structure, EXAFS reveals the local environment. Studies have shown a split in the Cu-O distances, with four shorter equatorial bonds and two longer axial bonds. acs.orgresearchgate.netslu.se One study reported four equatorial Cu-O distances at approximately 1.96 Å, with two distinct axial distances around 2.18 Å and 2.34 Å. acs.org Another analysis found a mean Cu-O distance of 1.95 Å, in close agreement with the known average crystallographic value of 1.97 Å. The EXAFS data for solid CuSO₄·5H₂O has been shown to be more consistent with a model of a noncentrosymmetric complex, similar to the hydrated copper(II) ion in an aqueous solution, rather than the centrosymmetric picture from crystallography. researchgate.netslu.se

Table 3: Copper-Oxygen Bond Distances in Copper(II) this compound Determined by EXAFS

Bond TypeDistance (Å)Coordination NumberReference
Cu-O (Equatorial)1.963(6)4 acs.org
Cu-O (Axial 1)2.18(1)1 acs.org
Cu-O (Axial 2)2.34(1)1 acs.org
Cu-O (Mean)1.95N/A researchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for studying materials with unpaired electrons, such as the Cu(II) ion in copper(II) this compound. The Cu(II) ion has a d⁹ electronic configuration, leaving one unpaired electron whose magnetic moment interacts with an external magnetic field.

The crystal structure of CuSO₄·5H₂O contains two crystallographically inequivalent Cu(II) ions. royalsocietypublishing.org Theoretically, this should give rise to two distinct EPR signals for most orientations of the crystal in the magnetic field. royalsocietypublishing.org Indeed, at higher frequencies (e.g., at a wavelength of 0.85 cm), two separate lines are resolved. royalsocietypublishing.org However, at lower frequencies (e.g., 1.23 cm and 3.04 cm), only a single absorption line is typically observed. royalsocietypublishing.org This phenomenon is attributed to exchange interaction between the dissimilar Cu(II) ions, which averages the two signals. royalsocietypublishing.org The EPR spectrum is characterized by the g-tensor and the hyperfine coupling tensor (A), which provide insight into the electronic structure and symmetry of the metal ion's environment. For Cu(II) systems, an axial symmetry is common, resulting in two principal g-values, g∥ and g⊥. libretexts.org

Table 4: Representative EPR Spin Hamiltonian Parameters for Cu(II) Complexes

ParameterTypical ValueCoordination EnvironmentReference
g∥2.2374-N donors (in Cu-Histidine complex) nih.gov
g⊥~2.044-N donors (in Cu-Histidine complex) nih.gov
A∥ (MHz)~5554-N donors (in Cu-Histidine complex) nih.gov
g (isotropic)~2.27 (mean)Calculated mean for CuSO₄·5H₂O uni-koeln.de

Note: Data for specific CuSO₄·5H₂O g-tensors can vary based on measurement conditions; the table provides values from closely related or illustrative Cu(II) systems for context.

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a compound. For copper(II) this compound, the UV-Vis spectrum is characterized by a prominent, broad absorption peak in the near-infrared region, with its maximum (λmax) typically reported around 800-810 nm. researchgate.netcetjournal.it This absorption is due to d-d electronic transitions of the Cu(II) ion, which are generally weak and made possible by the non-centrosymmetric nature of the distorted octahedral coordination environment. The position and shape of this band are sensitive to the ligand field around the copper ion.

From the UV-Vis absorption spectrum, the optical band gap (Eg) of the material can be determined. The band gap represents the energy required to excite an electron from the valence band to the conduction band. For crystalline CuSO₄·5H₂O, the optical absorption edge is in the UV region. Studies have reported optical band gap values for CuSO₄·5H₂O crystals in the range of 4.14 to 4.25 eV, indicating that the material is transparent in the visible region, which accounts for its blue color. researchgate.netrajpub.com The calculation of the band gap is crucial for understanding the semiconductor properties of the material and its potential use in optical applications, such as UV filters. rajpub.com

Table 5: Optical Properties of Copper(II) this compound from UV-Visible Spectroscopy

ParameterValueAssignment/CommentReference
λmax (d-d transition)~810 nmBroad absorption from Cu(II) electronic transitions researchgate.net
UV Cut-off Wavelength~280 - 300 nmOnset of strong UV absorption researchgate.netsemanticscholar.org
Optical Band Gap (Eg)4.17 - 4.25 eVCalculated from the absorption edge rajpub.com

Dehydration Reaction Mechanisms and Kinetic Studies of Copper Ii Sulfate Pentahydrate

Elucidation of Stepwise Dehydration Pathways of Copper(II) Sulfate (B86663) Pentahydrate

The initial stages of dehydration involve the transformation of the pentahydrate into trihydrate and subsequently into monohydrate forms. asianpubs.org These transitions are generally observed as two distinct or sometimes overlapping steps in thermal analysis experiments. researchgate.netiaea.org

The first step is the loss of two water molecules to form copper(II) sulfate trihydrate (CuSO₄·3H₂O). asianpubs.orgCuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O asianpubs.org This process occurs at temperatures reported to be around 63°C, though some studies observe this transition at slightly different temperatures, such as 30°C or within a range of 50-150°C. wikipedia.orgresearchgate.netiaea.orgnih.gov

Following the formation of the trihydrate, a further two molecules of water are lost to yield copper(II) sulfate monohydrate (CuSO₄·H₂O). asianpubs.orgCuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O asianpubs.org This second dehydration step is reported to occur at temperatures around 109°C or 110°C. wikipedia.orgnih.govatamanchemicals.com Some studies using thermal analysis techniques like thermogravimetry (TG) have identified the maximum rate for this decomposition step at approximately 120.24°C. asianpubs.org The first two steps, from pentahydrate to monohydrate, are sometimes seen as a continuous process, particularly between 50°C and 150°C. researchgate.netiaea.org

The final stage of the dehydration process is the removal of the last water molecule from the monohydrate to form anhydrous copper(II) sulfate (CuSO₄). asianpubs.orgsavemyexams.com This water molecule is the most strongly bound in the crystal structure. researchgate.netiaea.org

CuSO₄·H₂O → CuSO₄ + H₂O asianpubs.org

The temperature required for this final step is significantly higher than for the previous stages. Reports indicate this transition occurs at temperatures ranging from 200°C to 260°C. wikipedia.orgatamanchemicals.comiphy.ac.cn Upon completion of this step, the bright blue color of the hydrated salt disappears, resulting in the white powder of the anhydrous form. wikipedia.orgsavemyexams.comck12.org

Transition to Trihydrate and Monohydrate Phases

Kinetic Modeling of Dehydration Processes for Copper(II) Sulfate Pentahydrate

Kinetic analysis of the dehydration of copper(II) this compound provides quantitative insights into the reaction rates and energy barriers of each step. By applying various kinetic models to data obtained from thermal analysis, researchers can determine key parameters such as activation energy, pre-exponential factor, and the order of the reaction. asianpubs.orgresearchgate.net

The activation energy (Ea) represents the minimum energy required for the dehydration reaction to occur, while the pre-exponential factor (A) relates to the frequency of collisions in the correct orientation. These parameters are crucial for describing the temperature dependence of the reaction rate. asianpubs.org Studies have reported varying values for these parameters, often depending on the experimental conditions and the kinetic model applied. asianpubs.orgresearchgate.netiaea.org

One study determined the activation energies for the three main dehydration steps as 84.04 kJ/mol, 328.36 kJ/mol, and 174.17 kJ/mol, respectively. asianpubs.org Another comprehensive study calculated both the activation energy and the pre-exponential factor for each step. researchgate.netiaea.org

Kinetic Parameters for CuSO₄·5H₂O Dehydration (Study 1)
Dehydration StepActivation Energy (Ea)Kinetic Model
CuSO₄·5H₂O → CuSO₄·3H₂O84.04 kJ/molContracting sphere (cylindrical symmetry)
CuSO₄·3H₂O → CuSO₄·H₂O328.36 kJ/molTwo-dimensional diffusion
CuSO₄·H₂O → CuSO₄174.17 kJ/molThree-dimensional diffusion
Kinetic Parameters for CuSO₄·5H₂O Dehydration (Study 2)
Dehydration StepActivation Energy (Ea)Pre-exponential Factor (log A)
Step 1 (Loss of 2 H₂O)71.26 kJ/mol8.40
Step 2 (Loss of 2 H₂O)112.12 kJ/mol13.23
Step 3 (Loss of 1 H₂O)165.23 kJ/mol15.09

Data sourced from references asianpubs.org, researchgate.net, iaea.org.

Reaction order analysis helps to define the relationship between the rate of dehydration and the concentration of the reactant hydrate (B1144303). For solid-state reactions, this is often expressed in terms of the fraction of material converted (α). The reaction mechanism for all three dehydration steps has been described as an n-order reaction (Fn). researchgate.netiaea.org

A detailed study determined the reaction order for each of the three dehydration steps:

Step 1 (Pentahydrate → Trihydrate): The reaction order was found to be 0.09. researchgate.netiaea.org

Step 2 (Trihydrate → Monohydrate): The reaction order for this step was 0.18. researchgate.netiaea.org

Step 3 (Monohydrate → Anhydrous): The final step had a reaction order of 0.90. researchgate.netiaea.org

The low reaction orders for the first two steps suggest that the reaction rate is not strongly dependent on the amount of remaining reactant, while the higher order for the final step indicates a greater dependence.

Determination of Activation Energies and Pre-exponential Factors

Influence of Environmental Conditions on Dehydration Kinetics

The kinetics of the dehydration of copper(II) this compound are highly sensitive to the surrounding environmental conditions. Factors such as water vapor pressure, heating rate, and the physical form of the sample can significantly alter the reaction pathway and kinetics. royalsocietypublishing.orgcdnsciencepub.comakjournals.com

Water Vapor Pressure: The presence of water vapor in the atmosphere generally retards the rate of dehydration. royalsocietypublishing.orgcdnsciencepub.com Studies have shown a complex relationship where an initial increase in water vapor pressure causes a sharp drop in the dehydration rate, which can be followed by an acceleration period before a gradual decline. cdnsciencepub.com The specific dehydration pathway can also be affected; for instance, at certain temperatures and pressures, the monohydrate can hydrate to the trihydrate, while at different pressures, the pentahydrate may dehydrate to the trihydrate. acs.orgnih.gov

Heating Rate: In non-isothermal experiments, the heating rate is a critical parameter. Increasing the furnace heating rate can cause shifts in the observed dehydration temperatures. iphy.ac.cnakjournals.com This is a key consideration in thermal analysis methods used to determine kinetic parameters.

Sample Form and Presence of Liquid Water: The physical form of the sample (e.g., large single crystals vs. fine powder) influences the dehydration process. akjournals.com The presence of a retained liquid water phase within the crystal, even transiently, can provide lower energy pathways for the dehydration steps. This suggests that solution-based transformations can play a role, assisting in overcoming energy barriers and relieving mechanical stress within the crystal during water loss. akjournals.comresearchgate.net

Effects of Temperature and Pressure Regimes

The thermal dehydration of copper(II) this compound is a multi-step process significantly influenced by temperature and pressure. The process generally occurs in three main stages, corresponding to the sequential loss of its five water molecules. asianpubs.orgmt.com The specific temperatures at which these dehydration steps occur can vary depending on factors like the heating rate and the surrounding atmosphere. ama-science.org

Under non-isothermal conditions, the dehydration typically proceeds as follows:

Step 1: Loss of two water molecules to form copper(II) sulfate trihydrate (CuSO₄·3H₂O). asianpubs.orgiaea.org

Step 2: Loss of two additional water molecules to yield copper(II) sulfate monohydrate (CuSO₄·H₂O). asianpubs.orgiaea.org

Step 3: Loss of the final water molecule to form anhydrous copper(II) sulfate (CuSO₄). asianpubs.orgiaea.org

Studies have shown that at a controlled heating rate of 10 K/min, the dehydration process involves three distinct mass loss steps. ama-science.org The temperature ranges for these transformations are well-defined, though they can shift with different analytical conditions. For example, one study identified the temperature range for the first two continuous dehydration steps (loss of four water molecules) as 50°C to 150°C. iaea.orgresearchgate.net Another study using a heating rate of 10°C min-1 observed maximum rates of weight loss at approximately 90°C, 120°C, and 256°C. asianpubs.org

Isothermal studies reveal that the dehydration can occur at lower temperatures if given sufficient time. For instance, at a constant temperature of 60°C, complete dehydration can be achieved over approximately 40 hours, whereas at 200°C, the process takes only about 30 minutes.

Low-pressure conditions, such as in a vacuum, facilitate the removal of the liberated water molecules from the reaction zone. researchgate.net The rate of dehydration at low pressures of water vapor shows a complex relationship: as the pressure increases from a vacuum, the rate initially drops sharply, then undergoes a period of marked acceleration, and finally declines gradually. researchgate.net This behavior is attributed to transitions between amorphous and crystalline intermediate products during the reaction. researchgate.net

Dehydration Steps of Copper(II) this compound under Non-isothermal Conditions
Dehydration StepReactionTypical Temperature Range (°C)Molecules of H₂O Lost
1CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O50 - 1002
2CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O100 - 1502
3CuSO₄·H₂O → CuSO₄ + H₂O>2001

Role of Water Vapor Concentration and Purge Environments

The concentration of water vapor in the surrounding environment plays a crucial catalytic and mechanistic role in the dehydration of copper(II) this compound. Studies conducted at low water vapor pressures have revealed a non-linear relationship between vapor pressure and reaction rate. researchgate.net Initially, as water vapor pressure increases, the dehydration rate decreases. researchgate.net However, further increases in pressure lead to a significant acceleration of the reaction, followed by a gradual decline. researchgate.net

The purge environment, which refers to the gas flowing over the sample during analysis, also impacts the dehydration kinetics. In thermal analysis techniques like TGA, an inert purge gas such as nitrogen is often used to carry away the evolved water molecules, preventing their accumulation around the sample. asianpubs.org This ensures that the measured weight loss is solely due to the dehydration process and not hindered by a localized high concentration of water vapor. The flow rate of the purge gas can influence the rate of mass transfer from the sample surface, thereby affecting the observed dehydration temperatures and kinetics.

Solid-State Reaction Mechanisms during Thermal Desolvation

The thermal dehydration of copper(II) this compound is a classic example of a solid-state reaction, where the transformation occurs within the crystal lattice without the involvement of a solvent. The mechanism of these reactions is often described by the formation and growth of nuclei of the product phase at the surface of the reactant crystal. tue.nl

Interfacial Reaction Propagation Models

The kinetics of solid-state reactions like the dehydration of copper(II) this compound are frequently analyzed using models that describe the progression of the reaction interface between the reactant (e.g., CuSO₄·5H₂O) and product (e.g., CuSO₄·3H₂O) phases. tue.nl The rate of the reaction is considered to be directly proportional to the total area of this reactant-product interface. tue.nl

Kinetic analyses have shown that different stages of the dehydration can be described by different models:

Contracting Sphere/Cylinder Model: The first stage of dehydration, the conversion of pentahydrate to trihydrate, has been found to fit a contracting sphere or contracting cylinder model (cylindrical symmetry). asianpubs.org This model assumes that the reaction starts on the surface of the crystal and progresses inward at a constant rate, effectively shrinking the core of the unreacted material.

Diffusion Models: The subsequent dehydration steps, from trihydrate to monohydrate and from monohydrate to anhydrous sulfate, are often governed by diffusion mechanisms. asianpubs.org A two-dimensional diffusion model has been applied to the second stage, while a three-dimensional diffusion model best describes the final stage. asianpubs.org In these models, the rate-limiting step is the diffusion of the evolved water molecules through the already formed product layer, which acts as a barrier.

Correlation between Crystal Packing and Dehydration Rate

The rate and mechanism of dehydration are intrinsically linked to the crystallographic structure of copper(II) this compound. 41.89.164 The crystal structure dictates how the water molecules are bound and how they can escape from the lattice upon heating. 41.89.164uoeld.ac.ke

In the triclinic crystal structure of CuSO₄·5H₂O, the five water molecules are not equivalent. Four water molecules are directly coordinated to the copper(II) ion in a square planar geometry, while the fifth water molecule is held in the lattice by hydrogen bonds, linking the [Cu(H₂O)₄]²⁺ units and the sulfate anions. iaea.org

This structural arrangement directly correlates with the dehydration sequence:

Loss of Coordinated Water: The first two water molecules to be lost are those bound by coordinate bonds to the central copper ion. iaea.orgresearchgate.net

Loss of Mixed-Bonding Water: The next two water molecules lost are also coordinated to the copper ion but are simultaneously involved in hydrogen bonding. iaea.orgresearchgate.net

Loss of Hydrogen-Bonded Water: The final, fifth water molecule, which is not directly coordinated to the copper ion but is bound within the lattice via hydrogen bonds to the sulfate ion, is the most difficult to remove and is lost at the highest temperature. iaea.orgresearchgate.net

Studies have shown a direct relationship between the compactness of crystal packing and the dehydration rate; more compact molecular packing leads to a lower rate of dehydration. 41.89.164uoeld.ac.ke The presence of numerous hydrogen bonds can result in a more tightly packed structure, hindering the escape of water. 41.89.164uoeld.ac.ke Conversely, the existence of tunnels or channels within a crystal structure can provide pathways for the desolvated water to leave the crystal, thus increasing the rate of thermal dehydration. 41.89.164uoeld.ac.ke Research comparing copper(II) this compound with other hydrates has shown that its relatively open structure contributes to a higher rate of desolvation compared to more compactly packed crystals. 41.89.164

Thermal Analysis Techniques for Dehydration Study

Thermal analysis methods are essential tools for investigating the stepwise dehydration of hydrated salts. They provide quantitative information on mass changes, thermal effects, and the kinetics of the decomposition processes.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and commonly used techniques to study the dehydration of copper(II) this compound. ama-science.orgiaea.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.com For CuSO₄·5H₂O, the TGA curve shows distinct steps, with each step corresponding to the loss of a specific number of water molecules. mt.comama-science.org The derivative of the TGA curve (DTG) shows peaks at the temperatures where the rate of mass loss is at its maximum. asianpubs.org This allows for the clear identification of the different dehydration stages.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. ama-science.org The dehydration of water from a crystal lattice is an endothermic process, meaning it requires an input of energy. DSC curves for CuSO₄·5H₂O show endothermic peaks that correspond to the mass loss steps observed in TGA, quantifying the enthalpy change (ΔH) associated with each dehydration step. ama-science.orgwhiterose.ac.uk

By combining TGA and DSC, a comprehensive understanding of the dehydration process is achieved. iaea.orgresearchgate.net Kinetic parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n) can be calculated from the thermal analysis data. asianpubs.orgiaea.org These parameters are crucial for describing the reaction mechanism and rate.

Kinetic Parameters for the Dehydration of CuSO₄·5H₂O Determined by Thermal Analysis
Dehydration StepActivation Energy (Ea) (kJ mol⁻¹)Reaction Order (n)Proposed MechanismSource
CuSO₄·5H₂O → CuSO₄·3H₂O71.260.09n-order reaction (Fn) iaea.orgresearchgate.net
CuSO₄·3H₂O → CuSO₄·H₂O112.120.18n-order reaction (Fn) iaea.orgresearchgate.net
CuSO₄·H₂O → CuSO₄165.230.90n-order reaction (Fn) iaea.orgresearchgate.net
Step 184.04-Contracting sphere (R2) asianpubs.org
Step 2328.36-2D-Diffusion (D2) asianpubs.org
Step 3174.17-3D-Diffusion (D3) asianpubs.org

High Resolution Temperature Programmed Desorption Mass Spectrometry (TPD-MS)

High-Resolution Temperature Programmed Desorption Mass Spectrometry (TPD-MS) is a highly sensitive analytical technique used to study the kinetics and mechanisms of desorption of molecules from solid surfaces. extrel.com By monitoring the mass of desorbed species as a function of temperature, TPD-MS provides detailed insights into the binding energies and the sequence of desorption events. extrel.com In the study of copper(II) this compound (CuSO₄·5H₂O), TPD-MS has proven to be a powerful tool for elucidating the intricate details of its multi-step dehydration process, offering higher resolution than traditional thermal analysis methods like thermogravimetry (TG). akjournals.comresearchgate.net

Research employing TPD-MS confirms that the dehydration of copper(II) this compound is not a single event but occurs in distinct, sequential steps. researchgate.net When a sample is heated at a linear rate, the TPD-MS instrument detects the desorbed water molecules, resulting in a spectrum with multiple peaks, each corresponding to a specific dehydration step. researchgate.net

A typical TPD-MS experiment on CuSO₄·5H₂O reveals three primary water desorption peaks in the temperature range of room temperature up to 350°C. researchgate.net The integrated areas under these peaks correspond to a stoichiometric ratio of approximately 2:2:1, which aligns with the well-established three-step dehydration mechanism. researchgate.netasianpubs.org

The dehydration process as observed by TPD-MS can be summarized by the following reactions:

CuSO₄·5H₂O(s) → CuSO₄·3H₂O(s) + 2H₂O(g)

CuSO₄·3H₂O(s) → CuSO₄·H₂O(s) + 2H₂O(g)

CuSO₄·H₂O(s) → CuSO₄(s) + 1H₂O(g) researchgate.netasianpubs.org

The high resolution of TPD-MS has enabled researchers to observe phenomena not easily detected by other methods. For instance, studies on freshly grown crystals of copper(II) this compound have shown that water molecules can continuously rearrange between different lattice binding sites over a period of several days. researchgate.net This structural evolution towards a more stable polymorphic form is evidenced by changes in the water TPD curve, which eventually resolves into three well-defined desorption peaks. researchgate.net

Furthermore, one of the most significant findings from TPD-MS studies involves the use of isotopically labeled compounds, such as CuSO₄·5H₂¹⁸O. science.govresearchgate.net These experiments have revealed an efficient oxygen isotope exchange between the water of crystallization (H₂¹⁸O) and the oxygen atoms of the sulfate anion (SO₄²⁻) within the solid crystal structure during the stepwise dehydration. science.govresearchgate.net This was an unprecedented observation in the solid phase and provided a new understanding of the reactivity within the crystal lattice during thermal decomposition. science.gov The exchange process was noted to occur during the dehydration of the compound between 50°C and 300°C. researchgate.net

The kinetic data derived from TPD-MS experiments have also been used to study the activation enthalpies and entropies for each dehydration step, revealing different kinetic parameters at varying heating rates. researchgate.net This detailed level of kinetic analysis is crucial for understanding the fundamental mechanics of solid-state decomposition reactions.

The table below summarizes the typical dehydration steps of copper(II) this compound as characterized by thermal analysis techniques, including the high-resolution insights provided by TPD-MS.

Dehydration StepTemperature Range (°C)Water Molecules Lost (Stoichiometry)Resulting Compound
1~50 - 1002Copper(II) sulfate trihydrate
2~100 - 1502Copper(II) sulfate monohydrate
3~200 - 3001Anhydrous copper(II) sulfate

Crystallization Science and Engineering of Copper Ii Sulfate Pentahydrate

Fundamental Crystal Growth Kinetics of Copper(II) Sulfate (B86663) Pentahydrate

The growth of different crystallographic faces of copper(II) sulfate pentahydrate can be described by different kinetic models, such as the Power Law and the Burton-Cabrera-Frank (BCF) mechanisms. Research has shown that the growth environment significantly impacts which mechanism predominates for a particular face. whiterose.ac.uk

In aqueous solutions, the growth of the {1-10} and {1-1-1} faces of copper(II) this compound crystals is consistent with both the power law and BCF mechanisms. whiterose.ac.ukatamankimya.comatamankimya.comatamankimya.com Specifically, the {1-10} face shows a strong correlation with the power law model, while the {1-1-1} face aligns well with the BCF mechanism. whiterose.ac.uk However, when crystallization occurs in a brine solution (containing sodium chloride), both the {1-10} and {1-1-1} faces predominantly follow the BCF mechanism. whiterose.ac.ukresearchgate.net This shift in growth mechanism contributes to differences in the final crystal shape, with crystals grown in aqueous solutions being slightly more elongated. whiterose.ac.ukatamankimya.comatamankimya.comatamankimya.com The growth rate of the {1-1-1} face is consistently higher than that of the {1-10} face, leading to elongated crystals in the direction of the {1-1-1} face. whiterose.ac.uk

Supersaturation is a key driving force for crystal growth. As the level of supersaturation increases, the growth rate of both the {1-10} and {1-1-1} faces of copper(II) this compound crystals also increases. whiterose.ac.uk The degree of this increase, however, is dependent on the specific kinetic mechanism governing each face. whiterose.ac.uk

The growth environment, particularly the presence of other ions, significantly affects the supersaturation range and growth kinetics. For instance, in an aqueous solution, the relative supersaturation for copper(II) sulfate crystallization ranges from 0.682 to 0.787. whiterose.ac.ukresearchgate.net In a brine solution containing 2.4 wt % sodium chloride, this range shifts to 0.348 to 0.458. whiterose.ac.ukresearchgate.net This indicates that the presence of sodium chloride alters the solubility and, consequently, the supersaturation conditions for crystal growth.

Table 1: Supersaturation Ranges for Copper(II) this compound Crystallization

Growth Environment Relative Supersaturation Range
Aqueous Solution 0.682 - 0.787 whiterose.ac.ukresearchgate.net
Brine Solution (2.4 wt % NaCl) 0.348 - 0.458 whiterose.ac.ukresearchgate.net

Analysis of Face-Specific Growth Mechanisms (e.g., Power Law, BCF Mechanisms)

Influence of Impurities and Additives on Crystallization Process

The presence of impurities and additives in the crystallization solution can have a profound impact on the morphology, size, and growth kinetics of copper(II) this compound crystals.

The addition of electrolyte ions, such as those from sodium chloride, can alter the crystal habit of copper(II) this compound. At high cooling rates in the absence of sodium chloride, crystals tend to form a needle-like shape. whiterose.ac.uk However, at slower cooling rates, or in the presence of 2.4 wt % sodium chloride, the crystals become more prismatic. whiterose.ac.ukgoogle.com The presence of sodium chloride also leads to a slight increase in crystal size. whiterose.ac.uk It is important to note that the sodium chloride does not get significantly incorporated into the crystal structure, with purity levels of copper(II) this compound remaining high at 99.8 wt %. whiterose.ac.uk The observed changes in shape and size are therefore attributed to the influence of the ions on the crystallization kinetics rather than a change in the crystal's composition. whiterose.ac.uk

Table 2: Effect of Cooling Rate and NaCl on Crystal Morphology

Cooling Rate (°C/min) Growth Medium Predominant Crystal Shape
High (1 and 2) Aqueous Solution Needle-like whiterose.ac.uk
Low (0.3 and 0.5) Aqueous Solution Prismatic whiterose.ac.uk
High (1 and 2) 2.4 wt % NaCl Solution Prismatic whiterose.ac.uk
Low (0.3 and 0.5) 2.4 wt % NaCl Solution Prismatic whiterose.ac.uk

Organic additives can act as habit modifiers, significantly altering the shape of the resulting crystals. Urea (B33335), for example, has been shown to modify the crystal habit of copper(II) this compound from a parallelogram to an oblique hexagonal prism. researchgate.netgoogle.comresearchgate.netrsc.org This is achieved through the selective adsorption of urea molecules onto specific crystal faces, particularly the (0 1 -1) face. researchgate.netresearchgate.net This adsorption process competes with the adsorption of water molecules, thereby retarding the growth rate of that specific face and leading to the observed change in morphology. google.comresearchgate.net Theoretical calculations using density functional theory (DFT) support this, showing a preferential interaction of urea on the (0 1 -1) face. researchgate.netresearchgate.net

Other organic additives and surfactants have also been studied. Ionic surfactants can effectively regulate the crystal appearance, while nonionic surfactants have a lesser effect. google.comresearchgate.net

Effect of Electrolyte Ions (e.g., Sodium Chloride) on Crystal Morphology and Growth

Nucleation Phenomena in Copper(II) this compound Crystallization

The metastable zone width (MSZW) is a key parameter in understanding nucleation. It represents the temperature or concentration range where a solution can remain in a supersaturated state without spontaneous nucleation. For copper(II) this compound, the MSZW is influenced by factors such as the cooling rate and the presence of impurities. whiterose.ac.uk In aqueous solutions, the MSZW is wider at higher cooling rates. whiterose.ac.uk The presence of 2.4 wt % sodium chloride narrows the MSZW, promoting the onset of nucleation. whiterose.ac.uk This suggests that the limit of metastability is influenced by both the solubility of copper sulfate and the concentration of other salts in the solution. whiterose.ac.uk

Studies using in-situ ultrasonic attenuation spectroscopy have shown that copper(II) this compound crystallizes relatively easily, with a metastable zone width of approximately 3–4 °C. acs.org The nucleation process is also dependent on the cooling rate, with a higher cooling rate leading to a nucleation rate that is less than that associated with the generation of supersaturation. acs.org The rate of nucleation is also influenced by the presence of a vapor-liquid interface and the water vapor pressure in the system. royalsocietypublishing.org

In Situ Ultrasonic Spectroscopy Studies of Nucleation

In the realm of crystallization, understanding the initial moments of crystal formation, or nucleation, is paramount for process control. For substances like copper(II) this compound, traditional optical methods for monitoring this phenomenon are hindered by the intense blue color of its saturated solutions. acs.orgresearchgate.net In situ ultrasonic attenuation spectroscopy has emerged as a powerful alternative, capable of reliably detecting crystallization and dissolution points from measured attenuation spectra. acs.orgresearchgate.net

This technique involves propagating low-power, low-frequency (typically 2-7 MHz) ultrasound through the crystallizing solution and measuring the attenuation of the signal. acs.org The nucleation and subsequent growth of crystals cause changes in the ultrasonic data, allowing for real-time monitoring. acs.org Studies have shown that even at different frequencies, such as 10 and 50 MHz, the particle formation and dissolution processes can be detected, with lower frequencies sometimes offering greater sensitivity. acs.org

Research using a small volume test cell to ultrasonically monitor the batch crystallization of a 24% w/w (anhydrous) copper(II) sulfate solution has successfully tracked both nucleation and crystal growth. acs.org The data obtained can be correlated with models like the Allegra and Hawley model, which describes ultrasonic propagation in two-phase dispersions, to understand the evolving crystal size distribution. acs.org

The application of ultrasonic spectroscopy has revealed that copper(II) this compound crystallizes with relative ease, exhibiting a metastable zone width (the supersaturation range where the solution can exist without spontaneous nucleation) of approximately 3–4 °C. acs.orgwhiterose.ac.uk This indicates a moderate level of supersaturation is required to initiate crystal formation.

Factors Influencing Nucleation Rates and Crystal Size Distribution

The rate of nucleation and the resulting crystal size distribution (CSD) of copper(II) this compound are influenced by a confluence of factors, including supersaturation, cooling rate, temperature, solvent properties, and the presence of impurities. whiterose.ac.uk

Cooling Rate: The rate at which a supersaturated solution is cooled has a direct impact on both nucleation and crystal size. Slower cooling rates generally lead to the formation of larger crystals. whiterose.ac.uk For example, as the cooling rate is decreased from 2 to 0.3 °C/min, there is an observable increase in the proportion of crystals in the larger size ranges of <200 µm and <300 µm. whiterose.ac.uk Conversely, higher cooling rates tend to produce a larger number of smaller crystals. whiterose.ac.uk Apparent crystal mass growth rates have been calculated to be between 2.3 × 10⁻³ kg/m ²·s at a maximum cooling rate of 0.55 °C/min and 2.02 × 10⁻⁴ kg/m ²·s at a minimum cooling rate of 0.2 °C/min. acs.org

Impurities and Additives: The presence of other ions and molecules in the crystallization solution can significantly alter the crystal habit and size. For instance, the presence of sodium chloride (NaCl) in the solution can lead to slightly larger crystals compared to those grown in pure water. whiterose.ac.uk While the purity of the copper sulfate crystals may not be significantly affected by lower concentrations of NaCl, the crystal shape can be altered. whiterose.ac.uk In brine solutions, crystals tend to be more prismatic, even at higher cooling rates. whiterose.ac.uk Other additives, like urea, can be used to control the crystal morphology by selectively adsorbing onto specific crystal faces, thereby slowing their growth and altering the final crystal shape. google.com

Supersaturation and Temperature: The level of supersaturation is a primary driving force for nucleation. The stability of copper(II) sulfate aqueous solutions at the first supersaturation concentration is dependent on both temperature and stirring rate. whiterose.ac.uk The initial temperature of a supersaturated solution is a critical variable affecting the kinetics of crystal formation. core.ac.uk

Physical Environment: The physical environment of the crystallization process also plays a role. The position and orientation of a growing crystal within the solution can control its habit. arizona.edu For instance, crystals grown at the bottom of a solution may exhibit different forms compared to those grown near the surface. arizona.edu

Below is a data table summarizing the effect of cooling rate and the presence of NaCl on the particle size distribution of copper(II) this compound crystals.

Cooling Rate (°C/min)Medium% Particles <100 µm% Particles <200 µm% Particles <300 µm
2.0H₂OHighLowLow
0.3H₂OLowerHigherHigher
2.02.4 wt% NaClHighSlightly Higher than H₂OSlightly Higher than H₂O
0.32.4 wt% NaClLowerHigher than H₂OHigher than H₂O

This table is a representation of the trends described in the source material. whiterose.ac.uk

Optimization and Process Design for Industrial Copper(II) this compound Production

The industrial production of copper(II) this compound requires careful process design and optimization to ensure high purity and yield. This involves thermodynamic modeling, strategies to prevent contamination, understanding reaction kinetics, and efficient recovery techniques.

Thermodynamic Modeling for Crystallization from Multicomponent Solutions (e.g., Pitzer Model)

To effectively design and control the crystallization process of copper(II) this compound from complex, multicomponent solutions, such as those derived from leaching ores with seawater, thermodynamic modeling is an indispensable tool. acs.orgresearchgate.net The Pitzer ion interaction model is a widely recognized and successfully applied approach for this purpose. acs.orgresearchgate.netnih.gov This model can predict the behavior of electrolytes in concentrated solutions, calculating activity coefficients, water activities, and solubilities, which are crucial for determining the point of crystallization. acs.orgresearchgate.netnih.gov

The Pitzer model has been used to simulate the solid-liquid equilibrium of the CuSO₄–H₂SO₄–seawater system at various temperatures. acs.orgnih.govresearchgate.net By compiling binary and ternary ion interaction parameters from existing literature for the various ions present in the solution (e.g., Cu²⁺, Na⁺, H⁺, SO₄²⁻, Cl⁻, HSO₄⁻), the model can predict the precipitation of copper(II) this compound. acs.orgnih.gov This predictive capability is essential for designing processes like solar evaporation crystallization, allowing for the optimization of conditions to maximize copper sulfate recovery while preventing the co-precipitation of undesirable salts. acs.orgresearchgate.net The model's predictions have been validated through experimental tests, confirming its utility in designing industrial crystallization processes. acs.orgresearchgate.netnih.gov

Strategies for Preventing Co-precipitation of Undesired Compounds

A significant challenge in the production of high-purity copper(II) this compound is the co-precipitation of impurities, such as iron salts, sodium chloride, and sodium sulfate, which are often present in the leach solutions. acs.orgresearchgate.netnih.gov Thermodynamic models like the Pitzer model are instrumental in developing strategies to prevent this contamination. acs.orgresearchgate.net By predicting the saturation indices of various salts in the multicomponent system, the model can identify the optimal operating conditions (e.g., temperature, concentration) to selectively crystallize copper(II) this compound. acs.orgnih.gov

One common strategy is to carefully control the evaporation process. For example, in solar evaporation, the process can be designed to first precipitate out less soluble salts before the solution becomes saturated with respect to copper(II) sulfate. Another approach involves adjusting the pH of the solution. For instance, adding an acid like nitric acid can prevent the co-precipitation of carbonate impurities by converting them into carbon dioxide gas. quora.com In some cases, selective precipitation can be induced by adding specific reagents. For example, the addition of Fe(II) ions can prevent the formation of certain cadmium-copper precipitates and instead promote the formation of a phase that incorporates copper, allowing for its separation. rsc.org

Kinetic Aspects of Production from Copper Ores and Scrap Copper

For sulfide (B99878) ores, the leaching process is more complex. The dissolution of copper sulfide minerals like chalcocite and chalcopyrite often involves oxidation, which can be facilitated by the presence of ferric sulfate in the leach solution. 911metallurgist.com The oxidation of pyrite, another common mineral in these ores, can also contribute to the formation of ferrous sulfate and sulfuric acid. 911metallurgist.com

The production of copper sulfate from scrap copper can be achieved by dissolving the copper in a sulfuric acid solution. This process can be controlled to produce a concentrated copper sulfate solution suitable for crystallization. google.com

Recovery and Recrystallization Techniques

Once a copper sulfate solution is obtained, various techniques can be employed to recover the solid copper(II) this compound.

Crystallization: The most common method is crystallization, which can be induced by cooling a saturated solution or by evaporating the solvent. google.com911metallurgist.com For instance, a flowsheet for producing 24 tons per day of copper(II) this compound might involve operating a solvent extraction (SX) stripping circuit at 40°C to produce a liquor saturated at 35°C, followed by crystallization at 25°C in vats. 911metallurgist.com The resulting crystals can then be separated from the mother liquor.

Recrystallization: To achieve high purity, the initial crop of crystals may undergo recrystallization. 911metallurgist.cominstructables.com This involves dissolving the impure crystals in a minimal amount of hot solvent (like water) and then allowing the solution to cool slowly. makezine.com As the solution cools, the copper(II) sulfate crystallizes out, leaving the majority of impurities behind in the solution. instructables.commakezine.com This process can be repeated to further enhance the purity of the final product.

Cementation: Another recovery method, particularly for dilute or waste solutions, is cementation. This involves reacting the copper sulfate solution with a more reactive metal, such as iron or aluminum. conicet.gov.arresearchgate.netbibliotekanauki.pl The copper ions are reduced to metallic copper, which precipitates out of the solution, while the more reactive metal dissolves. conicet.gov.arresearchgate.net This method is effective for recovering copper, which can then be further processed or redissolved to produce copper sulfate.

Solvent Precipitation: The addition of a solvent in which copper sulfate is insoluble, such as acetone (B3395972) or isopropanol, to an aqueous solution of copper sulfate can also be used to precipitate the salt. reddit.com

Computational and Theoretical Approaches in Copper Ii Sulfate Pentahydrate Research

Quantum Mechanical Simulations and Electronic Structure Calculations

Quantum mechanical simulations are fundamental to understanding the intricate bonding and electronic characteristics of copper(II) sulfate (B86663) pentahydrate. These methods model the behavior of electrons and nuclei, offering insights that are often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of crystalline solids, including copper(II) sulfate pentahydrate. materialsproject.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate method for predicting structural and electronic properties.

Research has employed solid-state DFT in conjunction with low-temperature X-ray diffraction to probe the electronic origins of the unique coordination environments within the crystal. rsc.orgrsc.org In the solid state, copper(II) this compound features two distinct copper cations, each with a different geometric arrangement of its coordinated water molecules. materialsproject.org One site (coppera) exhibits water molecules in a nearly planar orientation relative to the copper-water bond, while the other site (copperb) has water molecules in a tilted, or bent, geometry. materialsproject.org DFT calculations have been crucial in assigning spectral features, such as those in the terahertz region, by simulating the lattice vibrations and attributing absorptions to specific hydrated forms like the pentahydrate and trihydrate. numberanalytics.com

A 2022 study reported new, highly accurate structure determinations of copper(II) this compound and its lower hydrates at 100 K. This research combined conventional X-ray diffraction with DFT computations to enable a Hirshfeld Atom Refinement (HAR), which uses custom-generated, non-spherical atomic scattering factors. This approach provides a more precise description of the electron density distribution, accurately placing the hydrogen atoms of the water molecules and confirming their involvement in the crystal's hydrogen-bonding network. rsc.orguleth.ca

Crystal Orbital Overlap Population and Hamiltonian Population Analyses for Metal-Water Geometries

To specifically analyze the chemical bonding within the crystal lattice, researchers utilize techniques that partition the electronic structure into contributions from individual atoms and bonds. Crystal Orbital Overlap Population (COOP) and Crystal Orbital Hamilton Population (COHP) are two such methods that provide detailed chemical bonding information. rsc.orgacs.org

COOP analysis offers an energy-resolved visualization of bonding, non-bonding, and anti-bonding interactions by weighting the density of states (DOS) with the overlap population between atomic orbitals. royalsocietypublishing.orgacs.org COHP analysis, a related technique, partitions the band-structure energy into orbital-pair interactions, providing a "bond-weighted" density of states. acs.orgquora.comchemiphys.com In a COHP diagram, positive values typically indicate bonding interactions, while negative values signify anti-bonding states. acs.org

These analyses have been specifically applied to understand the two unique copper-water coordination geometries in copper(II) this compound. materialsproject.orgrsc.org By calculating the COOP and COHP for the different Cu-O bonds, scientists can quantify the bonding and anti-bonding contributions and elucidate the electronic factors that stabilize the distinct "planar" and "bent" water molecule orientations. materialsproject.orgrsc.org These computational tools, implemented in software like CRYSTAL14, highlight the delicate interplay between the electronic structure of the copper ion and the geometric arrangement of its surrounding water ligands. rsc.orgrsc.orgugr.es

The table below summarizes the findings from an integrated DOS, COOP, and COHP analysis for the two distinct copper-water interactions in CuSO₄·5H₂O.

Interaction TypeIntegrated DOS (electrons)Integrated COOPIntegrated COHP (eV)Average Cu-O Bond Length (Å)
Coppera-Water (planar)3.52+0.16-0.681.942
Copperb-Water (bent)3.52+0.15-0.621.965

This table is generated based on data reported in studies utilizing COOP and COHP analyses. materialsproject.org

Thermodynamic Modeling of Copper(II) this compound Systems

Thermodynamic models are essential for predicting the behavior of copper(II) sulfate in aqueous solutions, which is critical for industrial processes like crystallization and purification. These models can forecast solubility and phase equilibria in complex, multi-component systems.

Application of Ion Interaction Models (e.g., Pitzer Model) for Solubility Prediction

The Pitzer ion interaction model is a widely used and successful thermodynamic framework for calculating solubilities and activity coefficients in electrolyte solutions, even at high concentrations. rsc.orguleth.ca The model accounts for specific interactions between different ions in the solution.

Numerous studies have applied the Pitzer model to predict the crystallization of copper(II) this compound from multicomponent solutions, such as those derived from ore leaching, which may contain sulfuric acid, sodium chloride, and other metal sulfates. rsc.orgnumberanalytics.com The model successfully predicts the solubility of copper(II) sulfate under various conditions of temperature and acid concentration, which is vital for designing processes that maximize yield and product purity by preventing the co-precipitation of unwanted salts. rsc.orgroyalsocietypublishing.org

For instance, the model has been used to represent the solid-liquid equilibrium in the complex CuSO₄–H₂SO₄–seawater system. numberanalytics.comcrystallography.net Researchers have determined the necessary binary and ternary Pitzer interaction parameters for the various ions present (Cu²⁺, Na⁺, H⁺, SO₄²⁻, Cl⁻, HSO₄⁻) to accurately model the system's behavior over a range of temperatures. rsc.orgcrystallography.net

The following table presents experimental and calculated solubility data for copper(II) sulfate in an acidic seawater environment at various temperatures, demonstrating the predictive power of the Pitzer model.

Temperature (K)H₂SO₄ Molality (mol/kg H₂O)Experimental CuSO₄ Molality (mol/kg H₂O)Calculated CuSO₄ Molality (mol/kg H₂O)
293.150.511.011.01
293.151.020.770.78
313.150.511.541.53
313.151.021.251.24
333.150.512.292.29
333.151.021.941.93

This table is compiled from data presented in thermodynamic modeling studies of the CuSO₄–H₂SO₄–seawater system. numberanalytics.com

Born Model Applications in Multicomponent Phase Equilibria

In conjunction with the Pitzer model, the Born model (or a Born-type equation) is often employed to quantify the effect of specific components, particularly undissociated species like sulfuric acid, on the phase equilibrium. rsc.orgnumberanalytics.comcrystallography.net This combined approach provides a more robust representation of the solid-liquid equilibrium in complex systems.

This methodology has been used to model the drowning-out crystallization process, where the addition of a substance like sulfuric acid reduces the solubility of copper(II) sulfate, causing it to precipitate. royalsocietypublishing.orgcrystallography.net By using the Pitzer model for the ionic interactions and a Born-type equation for the sulfuric acid effect, researchers can accurately estimate the amount of copper(II) this compound that will crystallize as a function of the acid concentration. numberanalytics.comcrystallography.net This predictive capability is highly valuable for optimizing industrial crystallization processes.

Theoretical Crystallography and Lattice Energy Considerations

Theoretical crystallography involves the prediction and analysis of crystal structures using computational methods. It provides a bridge between the atomic arrangement and the macroscopic properties of a crystalline material. A key property derived from these studies is the lattice energy, which is the energy required to separate one mole of the solid ionic compound into its gaseous ions and is a measure of the stability of the crystal lattice. spegroup.ru

While a direct ab initio calculation of the lattice energy for a complex hydrate (B1144303) like CuSO₄·5H₂O is challenging, it can be determined through a Born-Haber cycle, which combines experimental thermodynamic data with theoretical calculations. libretexts.org For example, the enthalpy of hydration can be calculated from the experimentally measured enthalpies of solution for anhydrous copper(II) sulfate and copper(II) this compound. spegroup.ru This enthalpy of hydration is directly related to the lattice energy.

Modern research combines experimental diffraction with quantum mechanical calculations for highly accurate structure refinement. rsc.orguleth.ca Techniques like Hirshfeld Atom Refinement (HAR), which use electron densities derived from DFT calculations, go beyond traditional models by accounting for the aspherical nature of atoms in a crystal. This leads to more accurate determinations of bond lengths and the positions of light atoms like hydrogen, which is crucial for understanding the extensive hydrogen-bonding network that stabilizes the pentahydrate structure. rsc.orguleth.ca This network involves all five water molecules and the sulfate anions, creating the complex three-dimensional lattice. rsc.org

The fundamental crystallographic data for copper(II) this compound is presented in the table below.

PropertyValue
Chemical FormulaCuSO₄·5H₂O
Crystal SystemTriclinic
Space GroupP-1
a~6.12 Å
b~10.7 Å
c~5.97 Å
α~82.27°
β~107.43°
γ~102.67°

Data sourced from the Crystallography Open Database. crystallography.net

Predictive Modeling of Structural and Phase Behavior

Computational and theoretical approaches have become indispensable tools in modern materials science for predicting the structural and phase behavior of crystalline compounds like copper(II) this compound. These methods provide insights that complement experimental findings, often explaining complex phenomena at the atomic level.

Predictive modeling of copper(II) this compound primarily utilizes techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations. These methods allow researchers to forecast the compound's crystal structure, its stability under various temperatures and pressures, and the mechanisms of its phase transitions, such as dehydration.

Solid-state DFT simulations have been successfully used to assign the terahertz spectrum of copper(II) this compound. researchgate.net This has been particularly useful in understanding the spectral changes that occur upon drying, helping to attribute additional absorptions to the formation of copper(II) sulfate trihydrate. researchgate.net DFT calculations have also been instrumental in accurately determining the geometry of the compound. For instance, DFT geometry optimization has been shown to accurately capture both internal and bulk structural details with low absolute errors for bond and unit cell dimensions. datapdf.com

A combination of solid-state DFT and low-temperature X-ray diffraction has been employed to investigate the electronic origins of the two unique copper-water geometries within the crystal structure of copper(II) this compound. science.govrsc.org This dual approach helps to elucidate the delicate balance between the electronic structure and the geometric arrangement of the metal-water bonds. science.govrsc.org Furthermore, DFT has been used to study the effect of additives, such as urea (B33335), on the crystal habit of copper(II) this compound. rsc.org By calculating the adsorption energies of water and urea molecules on different crystal faces, researchers can infer how additives modify crystal growth. rsc.org

The Pitzer thermodynamic model is another computational tool that has been applied to predict the crystallization of copper(II) this compound from complex aqueous solutions. acs.org This model can forecast the solid-liquid equilibrium, which is crucial for designing industrial crystallization processes and preventing the co-precipitation of impurities. acs.org

Molecular dynamics simulations offer a way to study the dynamic behavior of the crystal lattice. While specific MD studies on the phase transitions of copper(II) this compound are not extensively detailed in the provided results, the methodology is well-established for similar sulfate compounds. aps.org For instance, MD simulations have been used to investigate shock-induced phase transitions in copper, revealing a transition from a face-centered cubic (FCC) to a body-centered cubic (BCC) structure at high pressure. frontiersin.orgfrontiersin.org Such techniques could be applied to understand the dehydration sequence of copper(II) this compound under various conditions.

Experimental techniques often validate the predictions made by these computational models. For example, powder X-ray diffraction (PXRD) is used to monitor the crystalline composition of samples as they undergo changes, such as dehydration, supporting the spectroscopic and computational results. researchgate.netdatapdf.com

Detailed Research Findings

Recent research has provided significant quantitative data through predictive modeling. For example, DFT geometry optimization of copper(II) this compound has yielded lattice parameters with low error percentages when compared to experimental data. datapdf.com

Table 1: Comparison of Experimental and DFT-Calculated Lattice Parameters for Copper(II) this compound

ParameterExperimental Value (Å/°)DFT Calculated Value (Å/°)Absolute Error (%)
a6.106-0.69 (bond)
b10.656-0.45 (unit cell)
c5.969--
α77.332--
β82.433--
γ72.523--
V360.548--
Data sourced from a study utilizing DFT geometry optimization. datapdf.com

In studies on the effect of additives, DFT calculations have quantified the adsorption energies of molecules on different crystal faces. rsc.org For instance, the adsorption energy of urea on the (0 1 1) face of copper(II) this compound was found to be significantly different from that of water, explaining the modification of the crystal habit. rsc.org

Furthermore, computational analysis combining DFT with Crystal Orbital Overlap Population (COOP) and Crystal Orbital Hamilton Population (COHP) has been used to analyze the electronic density of states (DOS) for the different copper-water fragments in the crystal, providing a deeper understanding of the bonding interactions. researchgate.net

Copper(II) this compound as a Precursor in Materials Synthesis

Copper(II) this compound is a widely utilized and cost-effective precursor for the synthesis of a variety of copper-containing compounds and nanomaterials. Its solubility in water and other solvents makes it an ideal starting material for numerous chemical reactions.

Advanced Materials Science and Processing Utilizing Copper Ii Sulfate Pentahydrate

1 Derivation of Copper-Containing Compounds for Specific Material Applications

Copper(II) sulfate (B86663) pentahydrate can be used to synthesize a range of copper compounds with specific functionalities for various applications.

Copper Oxides: Copper(II) oxide (CuO) and copper(I) oxide (Cu₂O) nanoparticles can be synthesized from copper(II) sulfate pentahydrate through several methods. One common approach is a co-precipitation method, where a base such as sodium hydroxide (B78521) is added to an aqueous solution of copper sulfate to precipitate copper(II) hydroxide (Cu(OH)₂). brainly.commrkremerscience.comscielo.brjamgroupco.com This intermediate is then heated to induce decomposition, yielding copper(II) oxide. brainly.commrkremerscience.combrainly.com The synthesis can also be achieved through greener methods using plant extracts as reducing and capping agents. rasayanjournal.co.in These copper oxide nanoparticles have applications in antimicrobial coatings and as catalysts. scielo.bracs.org

Copper Sulfides: Copper sulfide (B99878) (CuS and other phases) nanomaterials can be synthesized from copper(II) this compound. ku.eduacs.org One method involves a sonochemical route where an aqueous solution of copper this compound and a sulfur source like thioacetamide (B46855) are subjected to ultrasonic irradiation. ku.edu Another approach is a photochemical method using sodium thiosulfate (B1220275) as the sulfur source, where UV irradiation initiates the reaction. researchgate.net The thermal decomposition of synthesized copper sulfide can lead to various phases, including Cu₂S, Cu₁.₈S, and eventually copper oxides at higher temperatures in the presence of air. chalcogen.ro These materials are promising for applications in solar cells and sensors. chalcogen.ro

Copper Nanoparticles: Copper nanoparticles (CuNPs) can be synthesized through the chemical reduction of copper(II) this compound. researchgate.netindexcopernicus.com Reducing agents like sodium borohydride (B1222165) or ascorbic acid are used to reduce the Cu(II) ions to metallic copper. researchgate.netindexcopernicus.com Green synthesis methods employing plant extracts, such as from Zingiber officinale or Centaurea cyanus, have also been developed, where biomolecules in the extract act as both reducing and capping agents. nepjol.infomdpi.com These nanoparticles have applications in catalysis and conductive inks.

Table 2: Synthesis of Copper-Containing Compounds from Copper(II) this compound This is an interactive table. Click on the headers to sort the data.

Target Compound Synthesis Method Key Reagents
Copper(II) Oxide (CuO) Co-precipitation and thermal decomposition Sodium hydroxide brainly.commrkremerscience.comscielo.br
Copper Sulfide (CuS) Sonochemical Thioacetamide, ammonia (B1221849) ku.edu
Copper Nanoparticles (CuNPs) Chemical Reduction Sodium borohydride researchgate.net
Copper Nanoparticles (CuNPs) Green Synthesis Plant extracts nepjol.info

Optimization of Solution Chemistry for Electrowinning Processes

Electrowinning is an electrochemical process used to recover metals from a solution. In the context of copper, it involves the electrodeposition of copper from an electrolyte onto a cathode. The composition of the electrolyte plays a critical role in the efficiency and quality of the copper produced.

Maximizing Cu(I):Cu(II) Ratios in Copper-Ammonia-Sulfate Electrolytes

In copper-ammonia-sulfate electrolyte systems, the ratio of cuprous (Cu(I)) to cupric (Cu(II)) ions is a crucial parameter influencing the efficiency of the electrowinning process. uky.edu A higher Cu(I):Cu(II) ratio is generally desirable as it can lead to higher current efficiency. uky.edumdpi.com

The solution chemistry, particularly pH and the concentrations of ammonium (B1175870) hydroxide and ammonium sulfate, significantly impacts the Cu(I):Cu(II) ratio. mdpi.com Studies have shown that the solubility of copper, and consequently the Cu(I):Cu(II) ratio, is highly dependent on pH. uky.edumdpi.comresearchgate.net Higher pH values, typically above 8.0, favor higher copper solubility and can lead to a significantly higher Cu(I):Cu(II) ratio. mdpi.comresearchgate.netresearchgate.net For instance, at a high pH of 10.05, a maximum Cu(I):Cu(II) ratio of 15.11 has been observed with specific concentrations of ammonium hydroxide and ammonium sulfate. mdpi.comresearchgate.net Conversely, at lower pH values, copper precipitation can occur, limiting the concentration of dissolved copper and resulting in a lower Cu(I):Cu(II) ratio. uky.edumdpi.comresearchgate.net

Optimization studies aim to identify the ideal concentrations of electrolyte components to maximize this ratio. For example, research has indicated that a combination of 4.0 M NH₄OH and 0.25 M (NH₄)₂SO₄ can yield the maximum Cu(I):Cu(II) ratio. mdpi.com The presence of different ammonium salts can also affect the process, with sulfate solutions often showing good selectivity for copper leaching. mdpi.com The ultimate goal is to create a stable and efficient electrolyte for the direct electrowinning of high-purity copper from various sources, including waste materials. researchgate.netgoogle.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.